molecular formula C8H9N3O3S2 B2610171 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1219913-33-3

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2610171
CAS RN: 1219913-33-3
M. Wt: 259.3
InChI Key: OITRVLVHVVOMRG-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known to have a wide range of applications and are often found in pharmaceuticals due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and their derivatives . The reaction conditions can vary, and the yield can be quite high .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Intramolecular hydrogen bonding can occur between the nitrogen atom of the oxadiazole moiety and an NH2 group .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can be quite diverse. For example, they can undergo annulation reactions followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on their specific structure. For example, they can exist as solids .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles can vary depending on their specific structure and the biological target. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles can also vary depending on their specific structure. Some may be classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for research on 1,2,4-oxadiazoles could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S2/c1-6-10-7(14-11-6)5-9-16(12,13)8-3-2-4-15-8/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITRVLVHVVOMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

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